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Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of

glutamine to glutamate. This process is essential for replenishing the tricarboxylic acid (TCA)

cycle and providing building blocks for biosynthesis in rapidly proliferating cancer cells.[1][2][3]

The significance of GLS1 in tumorigenesis has made it an attractive therapeutic target.[4]

Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1 that has

shown anti-tumor activity in preclinical models and clinical trials.[5][6][7]

These application notes provide a framework for utilizing lentiviral short hairpin RNA (shRNA)

to knock down GLS1 expression, thereby mimicking the pharmacological effects of

Telaglenastat. This genetic approach allows for a specific and long-term inhibition of GLS1,

serving as a valuable tool to study its function and validate it as a therapeutic target in various

cancer models. The following protocols detail the necessary steps from lentiviral particle

production to functional analysis of GLS1 knockdown cells.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GLS1 signaling pathway and the general experimental

workflow for GLS1 knockdown studies.
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Caption: GLS1 metabolic pathway and points of inhibition.
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Caption: Experimental workflow for GLS1 knockdown.

Data Presentation
The following tables summarize quantitative data from studies investigating the effects of GLS1

knockdown or Telaglenastat treatment on cancer cells.

Table 1: Effects of GLS1 Knockdown on Cancer Cell Proliferation and Viability
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Cell Line Method Effect Reference

Colorectal Cancer

(HT29, HCT116)
shRNA

Markedly decreased

cell growth and colony

formation.

[2][8]

Prostate Cancer

(DU145, PC-3)
siRNA

Largely blunted cell

proliferation and

inhibited colony

formation.

[9]

Breast Cancer (MDA-

MB-231)
siRNA

Significantly reduced

cell viability and

colony formation.

[10]

Head and Neck

Squamous Cell

Carcinoma (HN6,

HN12)

shRNA
Suppressed cell

proliferation.
[11]

Table 2: Effects of Telaglenastat (CB-839) on Cancer Cell Proliferation and Metabolism
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Cell Line Concentration
Incubation
Time

Effect Reference

Triple-Negative

Breast Cancer

(HCC-1806)

< 50 nmol/L -
Antiproliferative

activity.
[6]

Triple-Negative

Breast Cancer

(MDA-MB-231)

0.033 µM 6 days
IC50 for

cytotoxicity.
[6]

Multiple

Myeloma

(MM.1S BzR)

5 µM 16 hours

Significantly

repressed

oxygen

consumption

rate.

[6]

Renal Cell

Carcinoma

(Caki-1)

- 72 hours

Synergistic anti-

proliferative

effects with

cabozantinib.

[12]

Glioblastoma

(T98G, LN229,

U87MG)

- 6 hours

Modified key

metabolites,

decreased levels

of pyrimidine

biosynthesis

metabolites.

[13]

Acute Myeloid

Leukemia (OCI-

AML3)

1 µM 12-72 hours

Reduced lactate

production, ATP,

OCR, cell

viability, and

proliferation.

[14]

Table 3: Metabolic Changes Following GLS1 Inhibition
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Condition Cell Line
Parameter
Measured

Result Reference

GLS1 shRNA

Colorectal

Cancer (HT29,

HCT116)

Intracellular ATP

levels

Markedly

diminished.
[2][8]

GLS1 shRNA

Colorectal

Cancer (HT29,

HCT116)

Glucose uptake

and lactate

production

Markedly

decreased.
[8]

Telaglenastat
Renal Cell

Carcinoma

Intracellular

metabolites

~5-fold increase

in glutamine;

marked decrease

in glutamate,

glutathione,

malate, and

aspartate.

[12]

Telaglenastat

Acute Myeloid

Leukemia (OCI-

AML3)

NADH/NAD+

and GSH/GSSG

ratios

Reduction in

both ratios.
[14]

Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production
This protocol describes the generation of lentiviral particles carrying an shRNA targeting GLS1

using a third-generation packaging system in HEK293T cells.

Materials:

HEK293T cells (low passage, <15)

DMEM with 10% FBS

Opti-MEM I Reduced Serum Medium

Lentiviral vector plasmid with shRNA against GLS1
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Packaging plasmids (e.g., pMD2.G, pRSV-Rev, pMDLg/pRRE)

Transfection reagent (e.g., Lipofectamine, PEI)

10 cm tissue culture dishes

Sterile microcentrifuge tubes and conical tubes

Procedure:

Cell Seeding: 24 hours before transfection, seed HEK293T cells in 10 cm dishes at a density

that will result in 70-80% confluency at the time of transfection.[15]

Plasmid DNA Preparation: In a sterile tube, mix the lentiviral shRNA vector and packaging

plasmids. For a 10 cm dish, a common ratio is 10 µg of shRNA plasmid, 5 µg of gag/pol

plasmid, 5 µg of rev plasmid, and 10 µg of envelope plasmid.[16]

Transfection Complex Formation:

In Tube A, dilute the transfection reagent in Opti-MEM.

In Tube B, dilute the plasmid DNA mixture in Opti-MEM.

Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for

20-30 minutes to allow for complex formation.[16]

Transfection: Gently add the DNA-transfection reagent complex dropwise to the HEK293T

cells. Swirl the dish to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator.

Media Change: After 12-18 hours, carefully aspirate the media and replace it with fresh,

complete DMEM.[17]

Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[15][17]

The supernatant can be pooled.
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Virus Clarification and Storage: Centrifuge the harvested supernatant at a low speed to pellet

cell debris. Filter the supernatant through a 0.45 µm filter. The viral particles can be used

immediately or stored at -80°C.

Protocol 2: Transduction of Target Cells with Lentiviral
Particles
This protocol outlines the process of infecting target cancer cells with the produced lentiviral

particles.

Materials:

Target cancer cell line

Complete growth medium for the target cell line

Lentiviral supernatant

Polybrene (8 mg/mL stock)

6-well or 10 cm tissue culture plates

Procedure:

Cell Seeding: Seed the target cells 24 hours prior to transduction to be 50-60% confluent at

the time of infection.

Transduction:

Prepare the transduction media by mixing the lentiviral supernatant with complete growth

medium.

Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[16]

Aspirate the old media from the target cells and add the transduction media.

Incubation: Incubate the cells for 24 hours at 37°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://bitesizebio.com/62960/easy-lentiviral-transduction-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Media Replacement: After 24 hours, replace the virus-containing media with fresh complete

medium.[16]

Selection: If the lentiviral vector contains a selection marker (e.g., puromycin resistance),

begin antibiotic selection 48-72 hours post-transduction.

Protocol 3: Validation of GLS1 Knockdown
It is crucial to validate the efficiency of GLS1 knockdown at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR)

RNA Extraction: Isolate total RNA from both the GLS1 shRNA-transduced cells and control

cells (e.g., non-transduced or scrambled shRNA-transduced) using a commercial RNA

isolation kit.

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

qPCR: Perform qPCR using primers specific for GLS1 and a housekeeping gene (e.g.,

GAPDH, β-actin) for normalization. The relative expression of GLS1 mRNA can be

calculated using the ΔΔCt method.

B. Western Blot Analysis

Protein Lysate Preparation: Lyse the GLS1 shRNA-transduced and control cells in RIPA

buffer containing protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein

loading.

Protocol 4: Functional Assays
The following assays can be used to assess the phenotypic effects of GLS1 knockdown,

mimicking the effects of Telaglenastat.

A. Cell Viability/Proliferation Assay (MTS/CCK-8)

Seed an equal number of GLS1 knockdown and control cells into a 96-well plate.

At various time points (e.g., 24, 48, 72 hours), add the MTS or CCK-8 reagent to the wells.

Incubate according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength to determine cell viability.

B. Colony Formation Assay

Seed a low number of GLS1 knockdown and control cells (e.g., 500-1000 cells) into 6-well

plates.

Incubate the cells for 1-2 weeks, allowing colonies to form.

Fix the colonies with methanol and stain with crystal violet.

Count the number of colonies to assess the long-term proliferative capacity.

C. Apoptosis Assay (Annexin V/PI Staining)

Harvest GLS1 knockdown and control cells.
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Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the

manufacturer's protocol.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

D. Metabolic Assays

ATP Measurement: Use a commercial ATP luminescence-based assay kit to measure

intracellular ATP levels in GLS1 knockdown and control cells.

Glucose Uptake and Lactate Production: Measure the concentrations of glucose and lactate

in the cell culture medium using commercially available colorimetric or fluorometric assay

kits.

Metabolite Profiling: For a more comprehensive analysis, perform mass spectrometry-based

metabolomics to measure the levels of glutamine, glutamate, and other TCA cycle

intermediates.[12][13]

Conclusion
The use of lentiviral shRNA to knock down GLS1 provides a robust and specific method to

investigate the consequences of inhibiting glutamine metabolism in cancer cells. The resulting

phenotypes, such as decreased proliferation, altered metabolism, and induction of apoptosis,

are expected to mimic the effects of the pharmacological inhibitor Telaglenastat. These

protocols and application notes offer a comprehensive guide for researchers to effectively

utilize this powerful genetic tool in the study of cancer metabolism and the validation of GLS1

as a therapeutic target.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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